molecular formula C19H29N3O5 B120395 FA-Lys-Leu-OH CAS No. 158016-09-2

FA-Lys-Leu-OH

Cat. No.: B120395
CAS No.: 158016-09-2
M. Wt: 379.5 g/mol
InChI Key: CRXYEFZDLANHTQ-FHQWLQQXSA-N
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Description

FA-Lys-Leu-OH is a tripeptide composed of three amino acids: phenylalanine, lysine, and leucine. This compound has garnered significant attention due to its potential therapeutic and industrial applications. The structure of this compound allows it to exhibit various biological activities, making it a subject of interest in scientific research.

Mechanism of Action

Target of Action

FA-Lys-Leu-OH is a complex compound that primarily targets the HIV-1 gp41 pocket . This pocket is a deep hydrophobic site on the HIV-1 gp41 protein, which plays a crucial role in the fusion of the HIV-1 virus with host cells .

Mode of Action

The compound interacts with its target through a series of intrahelical and interhelical interactions . The Leucine (Leu) residue in the compound contributes to these interactions . The compound’s interaction with the HIV-1 gp41 pocket inhibits the fusion of the HIV-1 virus with host cells, thereby preventing the virus from entering the host cells .

Biochemical Pathways

This compound affects the mammalian target of rapamycin (mTOR) signaling pathway . Leucine, one of the amino acids in the compound, activates this pathway, promoting protein synthesis and energy metabolism . This includes glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, providing energy for protein synthesis while inhibiting protein degradation .

Pharmacokinetics

It is known that the compound is used in pharmaceutical testing , suggesting that it has been designed to have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for such applications.

Result of Action

The primary result of this compound’s action is the inhibition of HIV-1 virus fusion with host cells . By binding to the HIV-1 gp41 pocket, the compound prevents the virus from entering host cells, thereby inhibiting viral replication .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as suggested by its storage conditions . .

Biochemical Analysis

Biochemical Properties

FA-Lys-Leu-OH exhibits a broad substrate specificity, interacting with both hydrophilic and hydrophobic amino acid residues . It has been found to interact with enzymes such as aminopeptidase, which has potential debittering properties in casein and soybean protein hydrolysates . The interaction of this compound with these enzymes suggests its potential role in protein metabolism and digestion .

Cellular Effects

This compound has been shown to influence cell function in various ways. For instance, it has been found to stimulate cell proliferation in spleen and myocardium explants from juvenile rats . Additionally, it has been observed to affect the gene expression of intestinal peptide and amino acid transporters in turbot, a species of fish .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It has been suggested that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to influence melanin synthesis by regulating the JNK/β-Trcp/NFκB-p65/MITF signaling pathway at the mRNA and protein levels .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are yet to be fully elucidated. It has been suggested that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects of this compound have not been reported, it is important to note that the effects of similar dipeptides have been studied. For instance, the dipeptide Lys-Leu has been found to influence feed utilization more efficiently than free amino acids in juvenile turbot .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found that the amino acid leucine, a component of this compound, activates the key cell-growth regulator mTOR, enabling cell growth to be coordinated with the level of certain amino acids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well understood. It is known that peptides can be transported across cell membranes by peptide transporters .

Subcellular Localization

The subcellular localization of this compound is not well understood. It is known that peptides can localize to various subcellular compartments depending on their sequence and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

FA-Lys-Leu-OH can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SolPPS). In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially . The process involves the protection and deprotection of functional groups to ensure the correct sequence of amino acids. Commonly used reagents include carbodiimides, such as dicyclohexylcarbodiimide (DCC), and coupling agents like hydroxybenzotriazole (HOBt) .

In SolPPS, the peptide is synthesized in solution, often using biomimetic cyclic propylphosphonic anhydride (T3P) as a coupling reagent . This method allows for high efficiency and minimal epimerization, making it suitable for industrial-scale production .

Industrial Production Methods

Industrial production of this compound typically involves automated peptide synthesizers that utilize SPPS. These machines can produce large quantities of peptides with high purity and consistency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

FA-Lys-Leu-OH undergoes various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

    Reduction: The lysine residue can be reduced to form lysine derivatives.

    Substitution: The leucine residue can undergo substitution reactions to form leucine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various derivatives of phenylalanine, lysine, and leucine, which can have different biological activities and properties .

Scientific Research Applications

FA-Lys-Leu-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and hydrogels

Comparison with Similar Compounds

FA-Lys-Leu-OH can be compared with other tripeptides, such as:

    Phe-Lys-Phe-OH: Contains two phenylalanine residues, which may enhance aromatic interactions.

    Lys-Leu-Lys-OH: Contains two lysine residues, which may increase electrostatic interactions.

    Leu-Phe-Leu-OH: Contains two leucine residues, which may enhance hydrophobic interactions .

This compound is unique due to its specific combination of phenylalanine, lysine, and leucine, which allows it to exhibit a distinct set of biological activities and properties.

Properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O5/c1-13(2)12-16(19(25)26)22-18(24)15(7-3-4-10-20)21-17(23)9-8-14-6-5-11-27-14/h5-6,8-9,11,13,15-16H,3-4,7,10,12,20H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)/b9-8+/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXYEFZDLANHTQ-FHQWLQQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)/C=C/C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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